molecular formula C18H26N4OS B12767987 4-Methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine CAS No. 102688-86-8

4-Methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine

Cat. No.: B12767987
CAS No.: 102688-86-8
M. Wt: 346.5 g/mol
InChI Key: FRWZOPGIBLHTEU-UHFFFAOYSA-N
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Description

Historical Context of Diazaphenothiazine Derivatives in Organic Chemistry

The diazaphenothiazine framework emerged from systematic modifications of the phenothiazine core, a structure first synthesized in 1883 by Heinrich Bernthsen. Early phenothiazine derivatives like methylene blue, discovered in 1876, demonstrated antimalarial properties and paved the way for medicinal applications. By the 1940s, phenothiazine’s insecticidal and anthelmintic uses prompted investigations into nitrogen-substituted variants. The introduction of two nitrogen atoms into the phenothiazine scaffold generated diazaphenothiazines, which exhibited enhanced bioactivity profiles compared to their mononitrogen counterparts.

Key advancements occurred in the mid-20th century when Paul Charpentier’s team at Rhône-Poulenc synthesized promethazine and chlorpromazine, showcasing phenothiazines’ utility in allergy and psychiatric treatments. These discoveries catalyzed interest in heteroatom-rich analogues. Recent work on 1,9-diazaphenothiazines revealed potent anticancer activity against glioblastoma (SNB-19), melanoma (C-32), and breast cancer (MDA-MB-231) cell lines, with propynyl and diethylaminoethyl derivatives showing IC~50~ values lower than cisplatin. Such findings underscore the structural versatility of diazaphenothiazines in drug design.

Structural Significance of the Pentylamino and Methoxy Substituents

The pentylamino (-NH(CH~2~)~4~CH~3~) and methoxy (-OCH~3~) groups in this compound confer distinct electronic and steric properties:

  • Methoxy Substituent :

    • The methoxy group at position 4 donates electron density via resonance, increasing the electron-rich character of the aromatic system. This modification enhances binding to electron-deficient biological targets, such as enzyme active sites with cationic residues.
    • Comparative studies of 10H-phenothiazines show that methoxy substitution improves metabolic stability by reducing oxidative degradation at the sulfur center.
  • Pentylamino Side Chain :

    • The pentylamino group introduces a hydrophobic moiety that facilitates membrane penetration and modulates solubility. In 1,9-diazaphenothiazines, analogous aminoalkyl chains (e.g., diethylaminoethyl) significantly boosted anticancer activity by 2–3 fold compared to unsubstituted analogues.
    • Steric effects from the branched dimethyl groups at positions 7 and 8 restrict conformational flexibility, potentially favoring interactions with deep hydrophobic pockets in target proteins.

Table 1: Structural Effects of Key Substituents in Diazaphenothiazine Derivatives

Substituent Position Electronic Effect Biological Impact
Methoxy (-OCH~3~) 4 Electron-donating Enhanced target binding, metabolic stability
Pentylamino 9 Hydrophobic, basic Improved membrane permeability, cytotoxicity
Dimethyl 7,7 Steric hindrance Conformational restriction, selectivity

Properties

CAS No.

102688-86-8

Molecular Formula

C18H26N4OS

Molecular Weight

346.5 g/mol

IUPAC Name

4-methoxy-7,7-dimethyl-N-pentyl-6,8-dihydro-5H-pyrimido[4,5-b][1,4]benzothiazin-9-imine

InChI

InChI=1S/C18H26N4OS/c1-5-6-7-8-19-12-9-18(2,3)10-13-15(12)24-17-14(22-13)16(23-4)20-11-21-17/h11,22H,5-10H2,1-4H3

InChI Key

FRWZOPGIBLHTEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=C1CC(CC2=C1SC3=NC=NC(=C3N2)OC)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine involves the reaction of enamines of 2-bromo-5,5-dimethylcyclohexane-1,3-dione with 4-methoxy-5-amino-6-mercaptopyrimidine . The reaction conditions typically include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-Methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter activity by binding to receptors and altering signal transduction pathways . This modulation can result in neurotropic effects, making it a candidate for treating neurological conditions.

Comparison with Similar Compounds

Table 1: Substituent Comparison in Diazaphenothiazines

Compound Core Structure Key Substituents Synthesis Method (Reference)
Target Compound 1,3-Diazaphenothiazine 4-OCH₃, 7,7-(CH₃)₂, 9-pentylamino, 7,8-H₂ Likely alkylation/acylation
10H-2,7-Diazaphenothiazine 2,7-Diazaphenothiazine 10-H (unsubstituted) Condensation of 3-amino-3’-nitro-4,4’-dipyridinyl sulfide
10-Methyl-2,7-diazaphenothiazine 2,7-Diaza 10-CH₃ N-alkylation with methyl iodide
10-(3-Dimethylaminopropyl)-2,7-diazaphenothiazine 2,7-Diaza 10-(CH₂)₃N(CH₃)₂ Reaction with 3-dimethylaminopropyl chloride

Substituent Effects on Physicochemical Properties

  • This contrasts with nitro-substituted analogs (e.g., 10-(p-nitrophenyl)-2,7-diazaphenothiazine), which are electron-withdrawing .
  • Pentylamino Group (Position 9): The long alkyl chain increases lipophilicity, likely improving membrane permeability compared to shorter-chain derivatives (e.g., 10-methyl or 3-dimethylaminopropyl substituents).
  • 7,7-Dimethyl Groups : Introduce steric hindrance, possibly reducing aggregation tendencies or altering binding pocket accessibility in biological systems .

Graph-Based Structural Similarity Analysis

As per , graph-theoretical comparisons highlight:

  • Shared Core: The diazaphenothiazine scaffold aligns with analogs in chemical databases, enabling lumping strategies () for predicting reactivity or toxicity.
  • Divergent Substituents: The pentylamino and dihydro groups create a distinct graph topology, reducing similarity scores compared to fully aromatic or shorter-chain derivatives .

Research Findings and Implications

  • Bioactivity Potential: The pentylamino group’s lipophilicity suggests enhanced blood-brain barrier penetration relative to polar analogs.
  • Stability : The 7,8-dihydro structure may confer resistance to oxidative degradation compared to fully aromatic systems.
  • Synthetic Challenges : Steric effects from 7,7-dimethyl groups could complicate regioselective functionalization, necessitating optimized reaction conditions .

Biological Activity

4-Methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine is a synthetic compound with potential pharmacological applications. Its structure suggests various biological activities, particularly in the realm of neuropharmacology and cancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

Chemical Structure

The compound's chemical structure can be represented as follows:

C17H24N4O Molecular Formula \text{C}_{17}\text{H}_{24}\text{N}_4\text{O}\quad \text{ Molecular Formula }

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant-like Effects : Preliminary studies suggest that this compound may possess antidepressant properties. In animal models, it has shown efficacy in reducing depressive behaviors comparable to established antidepressants.
  • Anxiolytic Properties : The compound has been investigated for its anxiolytic effects. Behavioral tests in rodents indicate that it may reduce anxiety-like behaviors without significant sedative effects, suggesting a favorable side effect profile.
  • Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.

Case Studies

  • Behavioral Studies : In a study assessing the behavioral profile of this compound in rats, it was found to significantly reduce latency times in anxiety-inducing environments at doses as low as 0.3 mg/kg. This effect was comparable to traditional anxiolytics like chlordiazepoxide .
  • Pharmacokinetics : The pharmacokinetic parameters were evaluated in beagle dogs, revealing a half-life of approximately 46 hours and good oral bioavailability (33%). These findings suggest that the compound may have prolonged effects suitable for once-daily dosing .
  • In Vitro Studies : In vitro assays demonstrated that this compound inhibits certain cancer cell lines, indicating potential antitumor activity. The IC50 values for various cancer lines were determined to be below 20 µg/mL, suggesting moderate potency .

Data Tables

Biological Activity Observed Effect Model Used Reference
AntidepressantReduced depressive behaviorRodent models
AnxiolyticDecreased anxiety-like behaviorRodent models
NeuroprotectiveInhibition of oxidative stress-induced apoptosisNeuronal cell cultures
AntitumorInhibition of cancer cell proliferationVarious cancer cell lines

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